molecular formula C5H5N5 B1295927 Tetrazolo[1,5-a]pyridin-8-amine CAS No. 73721-28-5

Tetrazolo[1,5-a]pyridin-8-amine

Cat. No.: B1295927
CAS No.: 73721-28-5
M. Wt: 135.13 g/mol
InChI Key: NZHYYAOTWXQBJL-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-8-amine is a heterocyclic compound with the molecular formula C5H5N5 It is a member of the tetrazole family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]pyridin-8-amine can be synthesized through various methods. One common approach involves the reaction of tetrazolo[1,5-a]pyridine with nitro compounds under specific conditions. For instance, the synthesis can be achieved by reacting tetrazolo[1,5-a]pyridine with 8-nitro-1,2,3,4-tetrazole in the presence of a suitable catalyst . Another method involves the use of deep eutectic solvents, such as Dowtherm A, to facilitate the intramolecular denitrogenative annulation of 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-one .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free catalysts and environmentally friendly solvents is preferred to minimize the environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and pharmacological properties.

Scientific Research Applications

Tetrazolo[1,5-a]pyridin-8-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and toxins . The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of biological processes.

Comparison with Similar Compounds

Uniqueness: Tetrazolo[1,5-a]pyridin-8-amine stands out due to its unique combination of biological activities and structural features

Properties

IUPAC Name

tetrazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHYYAOTWXQBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287686
Record name tetrazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-28-5
Record name 73721-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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